molecular formula C18H11N3O4S B3478121 N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Cat. No.: B3478121
M. Wt: 365.4 g/mol
InChI Key: CYUUNEJXOFRZPA-UHFFFAOYSA-N
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Description

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is a complex organic compound that features a benzofuran core linked to a thiazole ring, which is further substituted with a nitrophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Benzofuran Core: The benzofuran core can be synthesized via the cyclization of 2-hydroxybenzaldehyde with an appropriate acylating agent.

    Thiazole Ring Formation: The thiazole ring is often synthesized through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the benzofuran core with the thiazole ring. This can be achieved through a nucleophilic substitution reaction where the benzofuran carboxylic acid is activated (e.g., using carbodiimides) and then reacted with the thiazole derivative.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to reduce the use of hazardous reagents and solvents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The nitrophenyl group can undergo oxidation reactions, potentially forming nitro derivatives.

    Reduction: The nitro group can be reduced to an amine under hydrogenation conditions or using reducing agents like tin(II) chloride.

    Substitution: The thiazole ring can participate in electrophilic substitution reactions, particularly at the 2-position.

    Coupling Reactions: The carboxamide group can engage in coupling reactions, forming amide bonds with various nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst, tin(II) chloride in hydrochloric acid.

    Substitution: Halogenating agents, electrophiles like acyl chlorides.

    Coupling: Carbodiimides (e.g., DCC), EDCI for amide bond formation.

Major Products

    Oxidation: Nitro derivatives.

    Reduction: Amino derivatives.

    Substitution: Various substituted thiazole derivatives.

    Coupling: Amide-linked products.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

Biologically, this compound has potential as a pharmacophore in drug design. Its structural features make it a candidate for the development of antimicrobial, anticancer, and anti-inflammatory agents. Researchers are investigating its interactions with various biological targets to understand its therapeutic potential.

Medicine

In medicine, derivatives of this compound are being explored for their potential to inhibit specific enzymes or receptors involved in disease pathways. For example, its nitrophenyl group can interact with enzyme active sites, potentially leading to the development of new inhibitors.

Industry

Industrially, this compound can be used in the development of new materials with specific electronic or optical properties. Its ability to undergo various chemical modifications makes it a versatile component in the synthesis of polymers, dyes, and other functional materials.

Mechanism of Action

The mechanism of action of N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide involves its interaction with molecular targets such as enzymes or receptors. The nitrophenyl group can form hydrogen bonds or electrostatic interactions with active site residues, while the thiazole and benzofuran rings can participate in π-π stacking interactions. These interactions can inhibit enzyme activity or modulate receptor function, leading to the compound’s biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
  • N-[4-(4-aminophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
  • N-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide

Uniqueness

This compound is unique due to its combination of a nitrophenyl group with a thiazole and benzofuran core. This structure provides a distinct set of chemical and biological properties, making it a valuable compound for research and development. Its ability to undergo diverse chemical reactions and its potential biological activities set it apart from similar compounds.

Properties

IUPAC Name

N-[4-(4-nitrophenyl)-1,3-thiazol-2-yl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H11N3O4S/c22-17(16-9-12-3-1-2-4-15(12)25-16)20-18-19-14(10-26-18)11-5-7-13(8-6-11)21(23)24/h1-10H,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYUUNEJXOFRZPA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=C(O2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H11N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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